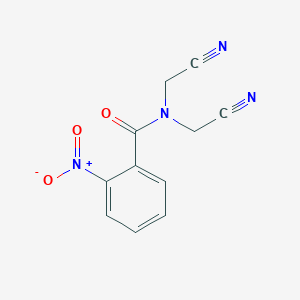

N,N-bis(cyanomethyl)-2-nitrobenzamide

Description

Contextualization within Nitrobenzamide Chemistry and Cyanoalkylation

N,N-bis(cyanomethyl)-2-nitrobenzamide is a molecule that integrates two key chemical functionalities: a nitrobenzamide core and N-cyanoalkyl groups. The nitrobenzamide portion of the molecule consists of a benzene (B151609) ring substituted with both a nitro group (NO₂) and a benzamide (B126) group. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the aromatic ring. This electron-withdrawing nature can affect factors such as acidity and susceptibility to certain reactions. The position of the nitro group relative to the amide group is crucial; in this case, it is at the ortho (2-position).

The amide group itself is a cornerstone of many organic and medicinal compounds, formed from a carboxylic acid and an amine. nih.gov Benzamide derivatives, in particular, are recognized as important building blocks in organic synthesis. mdpi.com

The "N,N-bis(cyanomethyl)" part of the name indicates that two cyanomethyl (-CH₂CN) groups are attached to the nitrogen atom of the benzamide. The introduction of these groups is achieved through a process known as cyanoalkylation. Cyanoalkylation involves the addition of a cyanomethyl group to a molecule. scilit.com This process is a significant method in organic synthesis as the resulting nitrile (-CN) group is a versatile functional group that can be converted into other functionalities like amines or carboxylic acids. nih.gov Recent advancements have focused on developing efficient catalytic methods for cyanoalkylation. scilit.com

Significance of the N,N-bis(cyanomethyl) Moiety in Chemical Synthesis

The N,N-bis(cyanomethyl) moiety, while not extensively studied in the context of nitrobenzamides, holds considerable importance in chemical synthesis. The presence of two cyanomethyl groups on a single nitrogen atom introduces unique structural and electronic features. Alkylnitriles are common in nitrogen-containing chemicals and are widely used in reactions that convert the nitrile group into other functional groups. scilit.comresearchgate.net

The cyanomethyl group itself is valuable as it can serve as a precursor to various other chemical entities. For instance, the nitrile group can be hydrolyzed to form carboxylic acids or reduced to form primary amines, providing a pathway to a diverse range of derivatives. nih.gov The incorporation of a cyanomethyl linker has been identified as an effective strategy in the development of novel compounds with potential biological activities. nih.gov The synthesis of molecules containing the N,N-bis(cyanomethyl) group can be achieved through various methods, including copper-catalyzed multi-component coupling reactions. researchgate.net

Overview of Research Trends for Related Benzamide Scaffolds

Research into benzamide derivatives is a dynamic and expanding field, with a significant focus on their potential applications in medicinal chemistry. nih.govmdpi.com Scientists have designed and synthesized numerous novel benzamide derivatives to explore their biological activities. mdpi.comnih.govnanobioletters.com These investigations have revealed that benzamide scaffolds can be readily modified with various substituents to perform detailed structure-activity relationship (SAR) analyses. mdpi.com

A prominent trend in benzamide research is the investigation of their potential as enzyme inhibitors. For example, various benzamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.comnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the benzamide scaffold significantly influence their inhibitory potency and selectivity. tandfonline.com

Another area of active research is the development of benzamide derivatives as antimicrobial agents. nanobioletters.com The broad pharmacological potential of benzamides also extends to their use as anti-fatigue agents and in other therapeutic areas. nih.gov Synthetic methodologies are also a key research focus, with efforts to develop novel, efficient, and environmentally friendly methods for the synthesis of benzamide derivatives. nih.govnanobioletters.com

Table 1: Examples of Biologically Investigated Benzamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Target/Application | Key Finding | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitor | Most active against both AChE and BACE1 in its study series. | mdpi.com |

| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | Anti-fatigue agent | Showed anti-fatigue activity in a mouse model. | nih.gov |

| 4-hydroxy-N-phenylbenzamide | Antibacterial agent | Exhibited good antibacterial activity. | nanobioletters.com |

| B4 (a specific benzamide derivative) | Acetylcholinesterase (AChE) inhibitor | Showed high inhibitory activity towards AChE. | nih.gov |

Identification of Key Research Gaps and Opportunities for this compound

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound This compound . While research exists for related structures, such as its positional isomer N,N-bis(cyanomethyl)-4-nitrobenzamide, there is a notable absence of studies focused on the 2-nitro substituted variant. sigmaaldrich.com This lack of information presents a clear opportunity for novel research.

The primary research gaps include:

Synthesis and Characterization: There are no published, optimized methods for the synthesis of this compound. Developing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (such as NMR, IR, and mass spectrometry) would be the foundational first step.

Chemical Reactivity: The unique positioning of the electron-withdrawing nitro group at the ortho position to the bulky N,N-bis(cyanomethyl)amide group likely imparts distinct steric and electronic properties. Investigations into its reactivity, stability, and potential to undergo further transformations are needed.

Biological Evaluation: The vast research into the biological activities of other benzamide derivatives suggests that this compound could also possess interesting pharmacological properties. mdpi.comnih.govnanobioletters.comtandfonline.com Screening this compound for various biological activities, such as enzyme inhibition or antimicrobial effects, could uncover new potential applications.

Material Science Applications: The presence of multiple nitrile groups and a nitroaromatic system suggests that this compound could be explored as a precursor for nitrogen-rich materials or as a ligand in coordination chemistry.

Future research should aim to fill these gaps. The synthesis could likely be achieved by reacting 2-nitrobenzoyl chloride with N,N-bis(cyanomethyl)amine. Subsequent studies could then explore the chemical and biological properties of this novel compound, thereby expanding the scientific understanding of nitrobenzamide chemistry.

Properties

IUPAC Name |

N,N-bis(cyanomethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-3-1-2-4-10(9)15(17)18/h1-4H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMCYMMVURTKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275750 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-92-5 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N,n Bis Cyanomethyl 2 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N,N-bis(cyanomethyl)-2-nitrobenzamide, two primary disconnection strategies are logical.

The most straightforward approach involves a C-N bond disconnection at the amide linkage. This breaks the molecule into an activated 2-nitrobenzoic acid derivative and a secondary amine. This identifies the key precursors as 2-nitrobenzoic acid (1) and iminodiacetonitrile (B147120) (2) . The 2-nitrobenzoic acid requires activation, typically as an acyl chloride, to facilitate the reaction with the amine.

An alternative retrosynthetic pathway involves the disconnection of the two N-C bonds of the cyanomethyl groups. This approach suggests a primary amide, 2-nitrobenzamide (3) , as a core precursor, which would then undergo a double N-alkylation step using a suitable cyanomethylating agent, such as chloroacetonitrile (4) or bromoacetonitrile.

Both routes offer viable pathways to the target molecule, with the choice often depending on precursor availability, reaction efficiency, and scalability. The first approach, via amidation, is often more direct, while the second, via alkylation, provides an alternative if the desired secondary amine precursor is not readily accessible.

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, two principal synthetic routes can be developed and optimized.

This pathway focuses on forming the amide bond directly between a derivative of 2-nitrobenzoic acid and iminodiacetonitrile. To achieve this, the carboxylic acid must first be activated to increase its electrophilicity, as direct thermal amidation is often inefficient.

The most common activation method is the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The resulting 2-nitrobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with the secondary amine, iminodiacetonitrile. The reaction is typically performed in an inert solvent, such as dichloromethane or toluene, in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.

| Step | Reactants | Reagent | Typical Conditions | Purpose |

| 1. Activation | 2-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux, 1-3 hours | Converts carboxylic acid to the more reactive acyl chloride. |

| 2. Coupling | 2-Nitrobenzoyl chloride, Iminodiacetonitrile | Triethylamine | 0°C to room temp., inert solvent (e.g., CH₂Cl₂) | Forms the C-N amide bond. |

This interactive table summarizes a common two-step amidation sequence.

An alternative route involves the sequential or simultaneous introduction of the two cyanomethyl groups onto a primary amide precursor, 2-nitrobenzamide. This N-alkylation reaction typically employs an electrophilic cyanomethyl source, such as chloroacetonitrile or bromoacetonitrile, and a base.

The reaction proceeds via the deprotonation of the amide N-H proton by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form an amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile in an Sₙ2 reaction to form the N-C bond. To achieve the desired bis-alkylation, a second equivalent of the base and alkylating agent is required. The use of a phase-transfer catalyst, like tetrabutylammonium bromide, can sometimes improve yields in biphasic systems.

| Reactant | Alkylating Agent | Base | Solvent | Typical Conditions |

| 2-Nitrobenzamide | Chloroacetonitrile (2 equiv.) | K₂CO₃ | Acetonitrile | 50-80°C, 24-48 hours |

| 2-Nitrobenzamide | Bromoacetonitrile (2 equiv.) | NaH | DMF / THF | 0°C to room temp. |

This interactive table outlines typical conditions for N-alkylation of a primary benzamide (B126).

Modern synthetic chemistry emphasizes catalytic methods to improve efficiency and reduce waste. For amide bond formation, direct catalytic amidation of carboxylic acids and amines is a highly attractive strategy as it avoids the need for stoichiometric activating agents, with water being the only byproduct.

Boron-based catalysts, particularly boric acid and various arylboronic acids, have proven effective for direct amidations. acs.orgnih.govrsc.org These reactions typically require azeotropic removal of water, often accomplished by refluxing in a solvent like toluene or xylene with a Dean-Stark apparatus. While borinic acids have been found to be incompetent for this transformation, boric acid and boronic acids facilitate the reaction, likely through a mechanism involving the activation of the carboxylic acid and delivery of the amine nucleophile. nih.gov The use of boric acid is particularly advantageous due to its low cost and low toxicity. scispace.com

Transition metal catalysts based on elements like titanium, zirconium, and iron have also been developed for direct amidation. rsc.orgresearchgate.net For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of various carboxylic acids and amines in refluxing toluene, offering high yields for a range of substrates. rsc.org These catalytic methods offer a more atom-economical route compared to traditional activation methods.

Purification and Isolation Techniques for this compound

The purification of the final product is crucial to ensure high purity. Given the polar nature of the amide and nitrile functionalities, along with the nitro group, this compound is expected to be a crystalline solid with moderate to low solubility in nonpolar organic solvents.

Recrystallization is the most common and effective method for purifying solid amides. researchgate.net The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable polar solvents for recrystallization could include ethanol, acetonitrile, or acetone. researchgate.net A mixed solvent system, such as ethyl acetate/hexane, might also be effective, where the product is dissolved in a good solvent (ethyl acetate) and then a poor solvent (hexane) is added until turbidity is observed, followed by heating to redissolve and slow cooling.

If recrystallization fails to remove certain impurities, column chromatography on silica (B1680970) gel is a viable alternative. A solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, would likely be employed to elute the product from the column.

Following isolation, techniques such as melting point determination, NMR spectroscopy, and mass spectrometry would be used to confirm the structure and purity of the final compound.

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: The choice of synthetic route has a major impact on atom economy. Direct catalytic amidation, where the only byproduct is water, is far superior to the acyl chloride method, which generates stoichiometric amounts of waste from the activating agent (e.g., SOCl₂) and the base used for neutralization. sciepub.comucl.ac.uk

Solvent Selection: Many traditional amide syntheses employ hazardous dipolar aprotic solvents like DMF or chlorinated solvents like dichloromethane. bohrium.comresearchgate.net Green chemistry encourages their replacement with more benign alternatives. Biomass-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and limonene have been successfully used in amide synthesis. bohrium.combohrium.com Performing reactions in water or under solvent-free conditions represents an even greener approach. scispace.comtandfonline.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. As discussed in section 2.2.3, catalytic direct amidation avoids wasteful stoichiometric reagents. catalyticamidation.info Furthermore, the development of biocatalytic methods using enzymes offers a highly sustainable route. Lipases, such as Candida antarctica lipase B (CALB), and nitrile hydratases have been employed for amide bond formation under mild, aqueous conditions, presenting a promising frontier for green synthesis. nih.govnih.govrug.nlrsc.org These enzymatic methods can offer high selectivity and operate in environmentally friendly solvents like water or bio-based alternatives. nih.gov

By optimizing precursor selection, employing catalytic methods, choosing greener solvents, and designing efficient purification protocols, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of N,n Bis Cyanomethyl 2 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-bis(cyanomethyl)-2-nitrobenzamide

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. The expected ¹H and ¹³C NMR spectra would reveal characteristic signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the N,N-bis(cyanomethyl) substituents.

Due to the electron-withdrawing nature of the nitro group and the amide functionality, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm. The methylene (B1212753) protons of the cyanomethyl groups would likely resonate as a singlet in the range of 4.0-5.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the amide is anticipated to have a chemical shift in the range of 165-170 ppm, while the aromatic carbons would appear between 120 and 150 ppm. The nitrile carbons are expected around 115-120 ppm, and the methylene carbons would be observed in the more upfield region of the spectrum.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the 2-nitrobenzoyl moiety, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link the methylene protons to their attached carbons, confirming the CH₂CN units.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This is particularly useful for studying the preferred conformation around the amide bond, revealing which substituents are oriented cis or trans to the carbonyl oxygen.

An illustrative table of expected HMBC correlations is provided below:

| Proton (¹H) | Correlated Carbons (¹³C) |

| Aromatic Protons | Carbonyl (C=O), Other Aromatic Carbons |

| Methylene Protons (CH₂) | Carbonyl (C=O), Nitrile (CN), Methylene Carbon (CH₂) |

Temperature-Dependent NMR Studies for Conformational Dynamics

The rotation around the C-N amide bond in N,N-disubstituted amides is known to be restricted, which can lead to the observation of distinct conformers at room temperature if the energy barrier to rotation is sufficiently high. Temperature-dependent NMR studies are a powerful method to investigate these conformational dynamics.

By acquiring ¹H NMR spectra at various temperatures, the coalescence of signals corresponding to different conformers can be observed. At low temperatures, separate signals for the two cyanomethyl groups might be resolved if their magnetic environments are different due to slow rotation around the amide bond. As the temperature is increased, the rate of rotation increases, and if it becomes fast on the NMR timescale, the two separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational stability. For similar N,N-disubstituted amides, these energy barriers are typically in the range of 15-20 kcal/mol.

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would precisely determine the geometry of the benzamide (B126) core and the orientation of the substituents.

Based on the crystal structures of related 2-nitrobenzamides, it is expected that the amide group will exhibit some degree of planar character. nih.govtubitak.gov.trresearchgate.net The dihedral angle between the plane of the amide group and the aromatic ring is a key conformational parameter. The presence of the bulky nitro group at the ortho position is likely to induce a significant twist between the aromatic ring and the amide plane to minimize steric hindrance.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role in stabilizing the crystal structure.

While the molecule lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds are likely to be present. The methylene protons of the cyanomethyl groups and the aromatic protons can act as weak hydrogen bond donors to the oxygen atoms of the nitro group, the amide carbonyl oxygen, and the nitrogen atom of the cyano group of neighboring molecules.

A summary of expected intermolecular interactions is presented in the following table:

| Interaction Type | Donor | Acceptor |

| Weak Hydrogen Bonding | C-H (aromatic, CH₂) | O (nitro, C=O), N (cyano) |

| π-π Stacking | 2-Nitrophenyl Ring | 2-Nitrophenyl Ring (of adjacent molecule) |

Polymorphism and Solid-State Conformational Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. Benzamide and its derivatives are known to exhibit polymorphism. acs.orgmdpi.com

The conformational flexibility of this compound, particularly the rotation around the C-N amide bond and the C-C bond connecting the aromatic ring to the carbonyl group, suggests that polymorphism is a possibility. Different crystallization conditions, such as the choice of solvent and the rate of cooling, could lead to the formation of different polymorphs, each with a unique crystal packing arrangement and potentially different solid-state conformations. The study of polymorphism is crucial for understanding the solid-state properties of a compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The subsequent fragmentation of this ion in the mass spectrometer would provide valuable structural information. The fragmentation of aromatic nitro compounds often involves characteristic losses of NO, NO₂, and the nitro group as a whole. nih.govstrath.ac.ukcdnsciencepub.com

A plausible fragmentation pathway for this compound would likely involve the following key steps:

α-cleavage at the amide bond: This would lead to the formation of the 2-nitrobenzoyl cation (m/z 150) and a radical corresponding to the N,N-bis(cyanomethyl)amino group. The 2-nitrobenzoyl cation is often a prominent peak in the mass spectra of 2-nitrobenzamides. tubitak.gov.tr

Loss of the nitro group: The molecular ion could lose a nitro radical (•NO₂) to form an ion at [M-46]⁺.

Fragmentation of the cyanomethyl groups: Cleavage of the C-C bond in the cyanomethyl substituent could lead to the loss of a cyano radical (•CN) or a cyanomethyl radical (•CH₂CN).

A table summarizing the expected key fragment ions is provided below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 244 | [M]⁺ (Molecular Ion) |

| 198 | [M - NO₂]⁺ |

| 150 | [O=C-C₆H₄-NO₂]⁺ (2-Nitrobenzoyl cation) |

| 120 | [C₆H₄-C=O]⁺ (Benzoyl cation after loss of NO₂) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. By analyzing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for the identification of specific structural features. For this compound, these techniques are instrumental in confirming the presence of its key functional groups: the amide, the nitro group, and the cyanomethyl substituents.

The vibrational spectrum of a molecule is governed by the masses of the atoms and the forces of the bonds connecting them. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies corresponding to the energy of the absorbed radiation. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The inelastically scattered light reveals shifts in frequency that correspond to the vibrational modes of the molecule.

The primary functional groups expected to exhibit characteristic vibrational bands in the FT-IR and Raman spectra of this compound are the carbonyl group (C=O) of the amide, the nitro group (NO₂), the carbon-nitrogen triple bond (C≡N) of the cyanomethyl groups, and the various bonds within the aromatic ring.

Expected Vibrational Frequencies:

The following table outlines the anticipated vibrational frequencies for the key functional groups present in this compound, based on established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| Amide C=O | Stretching | 1680 - 1630 | Strong | Medium |

| Nitro NO₂ | Asymmetric Stretching | 1570 - 1500 | Strong | Medium to Strong |

| Symmetric Stretching | 1370 - 1300 | Strong | Medium to Strong | |

| Cyanomethyl C≡N | Stretching | 2260 - 2240 | Medium | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Strong |

| Amide C-N | Stretching | 1400 - 1200 | Medium | Medium |

Analysis of Key Functional Groups:

Amide Group: The tertiary amide group in this compound is expected to show a strong C=O stretching vibration in the FT-IR spectrum, typically in the range of 1680-1630 cm⁻¹. The exact position of this band can be influenced by electronic effects from the nitro group and the cyanomethyl substituents. The C-N stretching vibration of the amide is expected to appear in the 1400-1200 cm⁻¹ region.

Nitro Group: The aromatic nitro group is characterized by two strong stretching vibrations in the FT-IR spectrum. The asymmetric stretching mode typically appears between 1570 and 1500 cm⁻¹, while the symmetric stretching mode is found in the 1370-1300 cm⁻¹ range. These bands are often intense and provide clear evidence for the presence of the NO₂ group.

Cyanomethyl Groups: The two cyanomethyl substituents will each have a C≡N stretching vibration. This bond typically absorbs in the 2260-2240 cm⁻¹ region of the FT-IR spectrum. While this band is of medium intensity, its position in a relatively uncongested region of the spectrum makes it a useful diagnostic peak.

Aromatic Ring: The benzene (B151609) ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

By comparing the experimental FT-IR and Raman spectra of this compound with these expected values, a detailed characterization of its functional groups can be achieved, thus confirming its molecular structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral compound as a function of wavelength. This differential absorption provides information about the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration and enantiomeric excess of chiral substances.

Applicability to this compound:

For a molecule to be analyzed by chiroptical techniques such as ECD, it must be chiral. A chiral molecule is one that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any stereocenters. The carbon atoms within the aromatic ring and the cyanomethyl groups are not bonded to four different groups. Furthermore, the molecule does not exhibit other sources of chirality, such as axial, planar, or helical chirality.

Since this compound is an achiral molecule, it will not exhibit any differential absorption of left and right circularly polarized light. Consequently, its ECD spectrum would be a flat line at zero ellipticity. Therefore, chiroptical spectroscopy techniques like Electronic Circular Dichroism are not applicable for the determination of enantiomeric excess for this compound, as there are no enantiomers to distinguish. The molecule is achiral and exists as a single, non-chiral structure.

Computational and Theoretical Investigations of N,n Bis Cyanomethyl 2 Nitrobenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govufms.br DFT methods are used to determine the ground-state electron density, from which various molecular properties can be derived, providing deep insights into the structure and reactivity of N,N-bis(cyanomethyl)-2-nitrobenzamide. ijcce.ac.irresearchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comtaylorandfrancis.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.comtaylorandfrancis.com

An FMO analysis of this compound would calculate the energies of these frontier orbitals and map their spatial distribution across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com For this compound, the analysis would likely reveal the influence of the electron-withdrawing nitro group and the cyanomethyl substituents on the electronic landscape. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table illustrates the type of data generated from an FMO analysis. Specific computational values for this compound are not available in the cited literature.

| Orbital | Energy (eV) | Description and Likely Localization |

| HOMO | Calculated Value | Indicates the energy of the highest occupied molecular orbital. The electron density is likely distributed over the aromatic ring and amide group, representing potential sites for electron donation. |

| LUMO | Calculated Value | Indicates the energy of the lowest unoccupied molecular orbital. The electron density is expected to be localized on the nitro group and the carbonyl carbon, representing potential sites for electron acceptance. |

| HOMO-LUMO Gap | Calculated Value | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the electron density, using a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack.

For this compound, an MEP map would visually identify the reactive sites. The oxygen atoms of the nitro and carbonyl groups would be expected to show a strong negative potential (red), highlighting their role as hydrogen bond acceptors and sites for interaction with electrophiles. Conversely, the hydrogen atoms of the cyanomethyl groups and the aromatic ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic agents.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent. nih.gov An MD simulation of this compound would reveal its preferred three-dimensional structures and the dynamics of its conformational changes.

By simulating the molecule in different solvents, MD can elucidate the role of solvent effects on its structure and stability. nih.gov For instance, the simulation could show how polar solvents interact with the nitro and amide groups through hydrogen bonding and dipole-dipole interactions, potentially stabilizing certain conformations over others. The results are crucial for understanding the behavior of the molecule in a realistic chemical environment, which is often a solution. Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during simulations can suggest the stability of the compound in the binding site of a target protein. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. mdpi.commuthayammal.in

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be performed using methods such as the Gauge-Independent Atomic Orbital (GIAO). muthayammal.in Comparing the calculated spectrum with experimental data can help confirm the molecular structure and assign specific peaks to each atom. researchgate.netsmu.edu

Similarly, the calculation of vibrational frequencies can predict the IR and Raman spectra. muthayammal.in This involves computing the harmonic vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO₂ group, and the C≡N stretch of the cyano groups. A study on the related compound o-nitrobenzamide utilized DFT methods to assign vibrational wavenumbers with the aid of potential energy distribution. muthayammal.in

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

This table is a representation of how calculated vibrational frequencies would be presented. Specific computational values for this compound are not available in the cited literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Assignment |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | ~3000-2900 | Medium | Stretching of C-H bonds in the cyanomethyl groups. |

| C≡N Stretch | ~2250 | Medium-Weak | Stretching of the triple bond in the cyano groups. |

| C=O Stretch | ~1680 | Strong | Stretching of the carbonyl double bond in the amide group. |

| NO₂ Asymmetric Stretch | ~1550 | Strong | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Strong | Symmetric stretching of the N-O bonds in the nitro group. |

Computational Prediction of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. By calculating the activation energies, computational methods can predict the feasibility and kinetics of a proposed reaction pathway. nih.gov

For this compound, such studies could investigate various potential reactions, such as its hydrolysis, reduction of the nitro group, or reactions involving the cyanomethyl groups. DFT calculations could be employed to model the geometry of the transition state and compute the energy barrier for the reaction. This information is vital for understanding the reactivity of the molecule and for designing new synthetic routes or predicting its degradation pathways. nih.gov

Quantitative Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.

For analogues of this compound, a QSPR study could be developed to predict properties such as solubility, melting point, or chromatographic retention times. A QSAR study could be used to predict the biological activity of related compounds, for instance, as enzyme inhibitors. nih.govmdpi.com Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of new molecules with desired properties, thereby accelerating the discovery process. nih.govmdpi.com

Chemical Reactivity and Transformation Pathways of N,n Bis Cyanomethyl 2 Nitrobenzamide

Reactions at the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional handle, primarily exploited through its reduction to an amino group. This transformation is a gateway to a variety of further functionalizations and is often the initial step in complex synthetic sequences.

The reduction of aromatic nitro compounds can be achieved using a wide array of reagents and conditions, leading to different oxidation states of the nitrogen atom. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), metal-acid combinations (e.g., Fe/HCl, Sn/HCl), and transfer hydrogenation (e.g., using hydrazine). researchgate.net The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible groups like nitriles.

In the context of N,N-bis(cyanomethyl)-2-nitrobenzamide, the reduction of the nitro group to an amine is of particular interest as it can set the stage for subsequent intramolecular reactions. The resulting 2-aminobenzamide (B116534) derivative is a key intermediate for the synthesis of various heterocyclic systems. For instance, a facile synthesis of quinazolino wikipedia.orgsynarchive.combenzodiazepine (B76468) alkaloids has been reported through the reductive N-heterocyclization of N-(2-nitrobenzoyl)amides using catalytic hydrogenation (H₂-Pd/C). researchgate.net This suggests a highly probable and synthetically valuable transformation for this compound, potentially leading to novel benzodiazepine or quinazoline-type structures.

Table 1: Potential Products from the Reduction of the Nitro Group

| Reagent/Conditions | Intermediate/Product | Further Transformation | Potential Final Product |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-Amino-N,N-bis(cyanomethyl)benzamide | Intramolecular cyclization | Fused heterocyclic systems (e.g., benzodiazepines, quinazolines) |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | 2-Amino-N,N-bis(cyanomethyl)benzamide | Diazotization followed by substitution | Variously substituted benzamides |

| Selective Reducing Agents | N-Arylhydroxylamine | Rearrangement or further reduction | Functionalized anilines |

Reactivity of the Cyanomethyl Groups: Nucleophilic Additions and Cyclizations

The two cyanomethyl groups (-CH₂CN) are highly versatile functionalities. The methylene (B1212753) protons are acidic and can be deprotonated by a base to form a carbanion, which can act as a nucleophile. The nitrile groups themselves can undergo nucleophilic attack or be hydrolyzed to carboxylic acids or amides.

A significant reaction pathway for molecules containing two nitrile groups is the Thorpe-Ziegler reaction, an intramolecular condensation that forms a cyclic β-enaminonitrile upon treatment with a strong base. wikipedia.orgsynarchive.com This reaction is conceptually related to the Dieckmann condensation and is a powerful method for constructing five- and six-membered rings. wikipedia.org For this compound, a base-catalyzed intramolecular cyclization could potentially lead to the formation of a seven-membered diazepine (B8756704) ring system. The resulting enaminonitrile could then be hydrolyzed to a cyclic ketone.

Furthermore, the cyanomethyl groups can participate in addition reactions. The electrogenerated cyanomethyl anion has been shown to be a useful reagent in various synthetic transformations. evitachem.com The nitrile groups can also be reduced to primary amines, adding another layer of possible derivatizations.

Table 2: Potential Cyclization and Addition Reactions of the Cyanomethyl Groups

| Reaction Type | Reagents/Conditions | Potential Product |

| Thorpe-Ziegler Cyclization | Strong base (e.g., NaH, LHMDS) | Cyclic β-enaminonitrile (diazepine derivative) |

| Nucleophilic Addition to Nitrile | Grignard reagents, organolithiums | Ketimines (hydrolyze to ketones) |

| Hydrolysis | Strong acid or base | Dicarboxylic acid or diamide |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Diamine |

Transformations of the Benzamide (B126) Moiety

The amide bond in the benzamide moiety is generally stable but can be cleaved under harsh acidic or basic conditions, a process known as hydrolysis. researchgate.netiu.edu This would lead to 2-nitrobenzoic acid and bis(cyanomethyl)amine. Tertiary amides, like the one in the title compound, can be particularly resistant to hydrolysis. researchgate.net However, a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has been developed, which could be applicable. researchgate.net

The carbonyl group of the amide can also undergo reduction, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield an amine. In this case, it would lead to the formation of (2-nitrophenyl)methanamine (B171923) derivatives.

Stability Studies of this compound under Various Chemical Conditions (e.g., pH, Temperature, Light)

pH Stability : Amide bonds are generally stable under neutral conditions but can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. iu.edu The presence of the electron-withdrawing nitro group might influence the rate of hydrolysis. N-acylated amino acid amides have shown unexpected hydrolytic instability under mild acidic conditions, a phenomenon that could be relevant. iu.edu

Temperature Stability : The compound is expected to be a solid at room temperature with a defined melting point. Like most organic compounds, it will decompose at high temperatures. The presence of the nitro group suggests that it could be thermally sensitive, although specific data is lacking.

Light Stability : Aromatic nitro compounds are known to be photoreactive and can participate in photochemical reactions. For instance, nitrobenzamides linked to DNA intercalators have been shown to induce DNA cleavage upon irradiation with UV light. This suggests that this compound may not be stable under prolonged exposure to UV light.

Derivatization Strategies for Expanding the Chemical Space around this compound

The multifunctional nature of this compound provides numerous opportunities for creating a diverse chemical library.

One primary strategy involves the reductive cyclization of the nitro group. As discussed, reduction to an amine followed by intramolecular reaction with the cyanomethyl groups or the amide carbonyl could lead to a variety of fused heterocyclic systems, such as benzodiazepines or quinazolines. researchgate.net The synthesis of quinazolino wikipedia.orgsynarchive.combenzodiazepine alkaloids via reductive N-heterocyclization of N-(2-nitrobenzoyl)amides is a well-documented approach that could be adapted. researchgate.net

Another key strategy is to exploit the reactivity of the cyanomethyl groups. The Thorpe-Ziegler cyclization offers a route to seven-membered rings. wikipedia.orgsynarchive.com The resulting enaminonitrile is a versatile intermediate for further functionalization.

Finally, the aromatic ring itself is a site for derivatization. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents, although the nitro group is strongly deactivating and will direct incoming electrophiles to the meta positions (relative to the nitro group).

Table 3: Summary of Derivatization Strategies

| Functional Group Targeted | Reaction Type | Potential Derivative Class |

| Nitro Group | Reductive Cyclization | Benzodiazepines, Quinazolines, and other fused heterocycles |

| Cyanomethyl Groups | Thorpe-Ziegler Cyclization | Cyclic enaminonitriles, cyclic ketones |

| Cyanomethyl Groups | Hydrolysis/Reduction | Dicarboxylic acids, diamines |

| Benzamide Moiety | Hydrolysis/Reduction | 2-Nitrobenzoic acid derivatives, (2-nitrophenyl)methanamine derivatives |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Substituted nitrobenzamide derivatives |

Exploration of Advanced Applications of N,n Bis Cyanomethyl 2 Nitrobenzamide

N,N-bis(cyanomethyl)-2-nitrobenzamide as a Versatile Synthetic Intermediate

The architecture of this compound makes it an intriguing intermediate for organic synthesis. The presence of two nitrile groups, an amide linkage, and a reducible nitro group offers multiple sites for chemical modification and cyclization reactions. Compounds with similar functionalities, such as bis(α-cyanoacetamides), are recognized as potent reagents for creating a wide array of heterocyclic derivatives, owing to their multiple electrophilic and nucleophilic centers. smolecule.com

A significant potential application of this compound lies in the synthesis of heterocyclic compounds. The ortho positioning of the nitro group relative to the amide side chain is particularly conducive to cyclization reactions. For instance, the reductive cyclization of related compounds like methyl 2-cyanomethyl-3-nitrobenzoate is a known method for producing 5-nitroisoquinolin-1-one, a precursor to potent enzyme inhibitors. mdpi.com This suggests a plausible pathway where one of the cyanomethyl groups of this compound could undergo a similar intramolecular cyclization upon reduction of the nitro group to an amine. This could lead to the formation of substituted quinazoline (B50416) or benzodiazepine (B76468) ring systems, which are core structures in many pharmacologically active molecules. sigmaaldrich.comnih.gov

The general strategy often involves the reduction of the nitro group, followed by a spontaneous or catalyzed cyclization involving one of the nitrile functionalities. The specific heterocycle formed would depend on the reaction conditions and the nature of the reducing agent. The synthesis of quinazoline derivatives, for example, is a well-established area of research due to their broad spectrum of biological activities. sigmaaldrich.comnih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Moiety | Reaction Type | Potential Heterocyclic Product | Significance |

|---|---|---|---|

| 2-Nitrobenzamide | Reductive Cyclization | Substituted Quinazolinone | Core of many pharmaceuticals sigmaaldrich.comnih.gov |

| 2-Nitrobenzamide | Reductive Cyclization | Substituted Benzodiazepine | Important class of psychoactive drugs |

Beyond the synthesis of relatively simple heterocycles, the bifunctional nature of this compound makes it a candidate as a building block for more complex molecular architectures, including macrocycles and supramolecular assemblies. The two cyanomethyl groups provide handles for extension and connection to other molecular fragments. Research on other "bis" compounds, such as bis-cyanoximes, has demonstrated their utility in creating polydentate bifunctional building blocks for coordination and supramolecular chemistry. evitachem.com Similarly, this compound could be envisioned as a component in the construction of larger, cage-like structures or macrocycles, which are of interest for their ability to encapsulate guest molecules. mdpi.com The synthesis of such complex structures often relies on the precise and controlled reaction of multifunctional building blocks.

Potential in Materials Science and Engineering

The functional groups present in this compound also suggest its potential utility in the field of materials science. The nitro group and nitrile functionalities can influence the electronic properties and intermolecular interactions of materials into which they are incorporated. While specific studies on this compound are lacking, related benzamide (B126) derivatives have been explored for applications in materials science. researchgate.net

Molecules containing two reactive functional groups, such as the two nitrile groups in this compound, can potentially act as monomers or cross-linking agents in polymer synthesis. The nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, which are common functionalities for polymerization reactions like the formation of polyamides or polyimines. For instance, related N-(cyanomethyl)benzamide derivatives have been noted for their potential use as monomers or additives to enhance polymer properties such as thermal stability. sigmaaldrich.com The rigid aromatic core of the molecule could impart desirable thermal and mechanical properties to the resulting polymers.

Currently, there is no available research in the searched literature that investigates the ferroelectric properties of this compound. Ferroelectricity in molecular crystals often arises from the ordered arrangement of molecular dipoles. While the nitro and carbonyl groups in the molecule provide significant dipole moments, whether these would align in a crystalline solid to produce a net ferroelectric effect is a question that would require experimental investigation, including crystal structure determination and dielectric measurements.

Role in Coordination Chemistry as a Ligand

This compound possesses multiple potential donor atoms—the nitrogen atoms of the two nitrile groups, the nitrogen of the amide, and the oxygen atoms of the carbonyl and nitro groups. This makes it a candidate for acting as a ligand in coordination chemistry, forming complexes with various metal ions. The geometry and denticity of the ligand would depend on which donor atoms bind to the metal center.

The field of coordination chemistry has seen extensive use of "bis" ligands to create complexes with specific geometries and properties. For example, Schiff base ligands like N,N'-bis(salicylidene)ethylenediamine are well-known for their ability to form stable complexes with a variety of transition metals. nih.gov Similarly, other complex "bis" ligands have been synthesized and their coordination behavior with metal ions like Cu(II), Ni(II), and Zn(II) has been studied. The resulting metal complexes often exhibit interesting catalytic or biological activities. The synthesis of coordination polymers from bent bis(cyanophenyl)oxadiazole ligands and Ag(I) salts further highlights the potential of such "bis-nitrile" containing molecules in constructing extended networks. Given these precedents, it is plausible that this compound could act as a chelating or bridging ligand, leading to the formation of discrete metal complexes or extended coordination polymers with potentially interesting magnetic, optical, or catalytic properties.

Table 2: Potential Donor Atoms in this compound for Metal Coordination

| Functional Group | Potential Donor Atom(s) | Coordination Mode |

|---|---|---|

| Nitrile | Nitrogen | Monodentate |

| Amide | Carbonyl Oxygen, Nitrogen | Monodentate, Bridging |

Utilization in Advanced Analytical Chemistry Methodologies (e.g., Stationary Phases, Chemosensors)

The unique chemical architecture of this compound, featuring a combination of a polar nitro group, an amide linkage, and two cyanomethyl functionalities, presents intriguing possibilities for its application in advanced analytical chemistry. These functional groups can impart specific interactive capabilities, making the molecule a candidate for the development of specialized stationary phases for chromatography and as a recognition element in chemosensors.

Stationary Phases for Chromatography

The presence of multiple polar functional groups, including the nitro group and the two cyano groups, suggests that this compound could be utilized as a stationary phase in High-Performance Liquid Chromatography (HPLC). Stationary phases in HPLC are crucial for the separation of chemical compounds, and their selectivity is determined by their chemical structure. waters.com Polar stationary phases are often used in normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) to separate polar analytes. waters.com

The nitroaromatic moiety of this compound can engage in π-π stacking and dipole-dipole interactions, which would be particularly useful for the separation of aromatic and unsaturated compounds. Nitroaromatic compounds have been noted as π-electron acceptors in stationary phases. halocolumns.com Furthermore, the two cyanomethyl groups and the amide group introduce strong dipole moments and hydrogen bonding capabilities (as hydrogen bond acceptors). This combination of interactions could lead to a unique selectivity profile as a stationary phase.

Table 1: Hypothetical Chromatographic Separation Performance of an this compound-based Stationary Phase

This interactive table illustrates the theoretical retention factors (k) of different classes of analytes on a stationary phase functionalized with this compound. Higher k values indicate stronger retention.

| Analyte Class | Example Compound | Predominant Interaction Mechanism | Expected Retention Factor (k) |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Pyrene | π-π stacking | 6.8 |

| Nitroaromatic Compounds | 2,4-Dinitrotoluene | Dipole-dipole, π-π stacking | 8.2 |

| Polar Pharmaceuticals | Atenolol | Hydrogen bonding, dipole-dipole | 5.5 |

| Non-polar Alkanes | Dodecane | Weak van der Waals | 1.1 |

Note: The data in this table is illustrative and based on the predicted chemical properties of the stationary phase.

The development of such a stationary phase would likely involve bonding this compound or a derivative onto a solid support, such as silica (B1680970) gel. The performance of this phase would then be evaluated by its ability to separate complex mixtures and its orthogonality to existing stationary phases like C18. halocolumns.com

Chemosensors

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as a change in color or fluorescence. The design of effective chemosensors relies on the presence of a binding site that selectively interacts with the target analyte and a signaling unit that transduces this binding event into an observable signal.

The this compound molecule possesses features that could be exploited for chemosensing applications. The two cyanomethyl groups can act as potential binding sites for metal ions or other electron-deficient species. The nitrobenzamide portion of the molecule can serve as a signaling unit, as its electronic properties, and therefore its UV-visible absorption or fluorescence, are sensitive to changes in its chemical environment. For instance, 2-nitro-thiosemicarbazides have been investigated as colorimetric chemosensors for anions. nih.gov

Table 2: Potential Chemosensing Properties of this compound for Anion Detection

This interactive table presents hypothetical data on the selectivity and sensitivity of this compound as a chemosensor for various anions in a solution, observed through changes in its absorption spectrum.

| Analyte (Anion) | Binding Affinity (Ka, M-1) | Limit of Detection (LOD, µM) | Observed Color Change |

| Cyanide (CN⁻) | 1.5 x 10⁵ | 0.5 | Colorless to Yellow |

| Fluoride (F⁻) | 8.0 x 10⁴ | 1.2 | Colorless to Pale Yellow |

| Acetate (CH₃COO⁻) | 2.1 x 10³ | 15.0 | No significant change |

| Chloride (Cl⁻) | < 100 | > 100 | No significant change |

Note: The data in this table is hypothetical and based on the potential binding capabilities of the cyanomethyl groups and the signaling properties of the nitroaromatic system.

The sensing mechanism would likely involve the interaction of the target analyte with the cyanomethyl groups, which would, in turn, modulate the electronic structure of the entire molecule, leading to a change in its spectroscopic properties. The development of chemosensors based on this molecule would require detailed studies of its binding properties with various analytes and the optimization of the sensing conditions.

Structure Reactivity and Structure Property Relationships of N,n Bis Cyanomethyl 2 Nitrobenzamide and Its Analogues

Influence of Substituent Effects on the Chemical Behavior of N,N-bis(cyanomethyl)-2-nitrobenzamide

The chemical reactivity of this compound is significantly governed by the electronic effects of its constituent functional groups, particularly the nitro (NO₂) group on the benzene (B151609) ring.

The nitro group is a powerful electron-withdrawing group (EWG). nih.gov This is due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the attached aromatic ring. nih.gov In the case of this compound, the NO₂ group is at the ortho position relative to the amide linkage.

This electron-withdrawing nature has several key consequences:

Reactivity towards Nucleophiles: The presence of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution by decreasing electron density. Conversely, it significantly increases the reactivity of the haloarenes towards nucleophilic substitution reactions, especially when located at the ortho or para positions. quora.comyoutube.comdoubtnut.com This is because the EWG can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution.

Acidity of Ring Protons: The electron-withdrawing effect of the nitro group increases the acidity of the protons on the benzene ring.

Amide Bond Characteristics: The electronic nature of the substituent on the benzoyl moiety can influence the properties of the amide bond. The electron-withdrawing nitro group can affect the rotational barrier around the C-N amide bond and the basicity of the amide nitrogen.

The steric hindrance caused by the ortho-nitro group is another critical factor. It can force the amide group out of the plane of the benzene ring, a phenomenon observed in other ortho-substituted benzamides. researchgate.net This twisting disrupts the π-conjugation between the amide carbonyl and the aromatic ring, which in turn modifies the electronic communication between the substituent and the reaction center. researchgate.net

Table 1: Influence of Substituent Position on Aromatic Reactivity

| Substituent Position | Effect on Electron Density | Influence on Nucleophilic Aromatic Substitution |

|---|---|---|

| Ortho | Strong decrease | Strong activation and stabilization of intermediate |

| Meta | Moderate decrease | Weak activation |

Correlation between Molecular Conformation and Electronic Properties

The three-dimensional arrangement of atoms in this compound—its conformation—is directly correlated with its electronic properties. The key conformational features are the dihedral angles between the plane of the benzene ring and the amide group, and the orientation of the cyanomethyl groups.

As noted, steric clash between the ortho-nitro group and the bulky N,N-bis(cyanomethyl)amino group likely forces the amide group to twist out of the plane of the aromatic ring. researchgate.net This has profound electronic consequences:

π-Conjugation: A planar conformation would allow for maximum overlap between the π-orbitals of the benzene ring and the amide group. The twisting caused by steric hindrance reduces this overlap, thereby decreasing the resonance interaction between the ring and the amide. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to molecular conformation. Computational studies on analogous compounds reveal that such structural changes can alter the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies higher chemical reactivity and greater polarizability. The electron-withdrawing nitro and cyano groups are expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor.

Molecular Electrostatic Potential (MEP): MEP mapping provides a visualization of the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the cyano groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density. In related benzamides, significant π → π* and n → π* interactions are observed, which contribute to the stability of the molecule. nih.gov The degree of these interactions in this compound would be directly dependent on the conformation, particularly the ring-amide dihedral angle.

Table 2: Predicted Electronic Properties based on Molecular Structure

| Property | Influencing Structural Feature | Predicted Outcome for this compound |

|---|---|---|

| HOMO-LUMO Gap | Nitro group, Cyano groups, Ring-Amide Torsion | Relatively small gap, indicating potential for reactivity |

| Electron Affinity | Presence of multiple EWGs (NO₂, CN) | High electron affinity, acts as an electron acceptor |

| Dipole Moment | Asymmetric arrangement of polar groups (NO₂, C=O, CN) | Significant molecular dipole moment |

Designing this compound Derivatives for Targeted Chemical Properties

The scaffold of this compound offers several sites for modification to fine-tune its chemical properties for specific applications. The principles of structure-activity relationships (SAR) guide the rational design of new derivatives. nih.govnih.gov

Modification Sites:

Aromatic Ring (Site A): The position and nature of the substituent on the benzene ring can be altered.

Moving the Nitro Group: Shifting the nitro group from the ortho to the meta or para position would drastically alter the steric and electronic environment. A para-nitro derivative would maintain strong electron-withdrawing effects through resonance but would lack the ortho-steric hindrance, allowing for greater planarity. A meta-nitro derivative's influence would be primarily inductive. mdpi.com

Changing the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., -CF₃, -SO₂R) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would systematically modulate the electronic properties of the ring and the reactivity of the entire molecule.

Amide Linkage (Site B): While less common, modifications to the amide bond itself could be envisioned, though this would represent a significant departure from the core structure.

N-Substituents (Site C): The cyanomethyl groups can be replaced with other functionalities.

Alkyl Chains: Replacing -CH₂CN with simple alkyl groups (e.g., -CH₃, -C₂H₅) would increase lipophilicity and modify the steric bulk around the amide nitrogen.

Functionalized Chains: Introducing groups capable of hydrogen bonding (e.g., -CH₂CH₂OH) or bearing additional reactive sites could impart new properties. For instance, replacing cyanomethyl with groups containing ester or carboxylic acid functionalities would alter solubility and provide handles for further conjugation.

Example Design Strategy:

To enhance the molecule's ability to act as a ligand for a specific metal cation, one might replace the cyanomethyl groups with pyridylmethyl groups. The nitrogen atoms in the pyridine (B92270) rings would provide additional coordination sites. To increase the acidity of a ring proton for a specific reaction, a second strong electron-withdrawing group could be added to the benzene ring at the para position.

This systematic approach, combining insights from substituent effects and conformational analysis, allows for the rational design of this compound derivatives with tailored reactivity, solubility, and electronic properties.

Innovative Methodologies for Studying N,n Bis Cyanomethyl 2 Nitrobenzamide

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, without the need for sample extraction, is a cornerstone of modern process development. This approach, often termed Process Analytical Technology (PAT), allows for the precise tracking of reactant consumption, intermediate formation, and product generation. wikipedia.orgmt.com For the synthesis of N,N-bis(cyanomethyl)-2-nitrobenzamide, which likely involves the reaction of a 2-nitrobenzoyl derivative with iminodiacetonitrile (B147120), in-situ spectroscopic tools would be invaluable for ensuring reaction completeness and identifying the formation of any potential byproducts.

Key in-situ spectroscopic methods applicable to this synthesis include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to the vibrational modes of functional groups. During the synthesis of an amide like this compound, an FTIR probe inserted directly into the reaction vessel could monitor the disappearance of the peak corresponding to the starting acyl chloride or ester carbonyl and the simultaneous appearance of the characteristic amide carbonyl peak at a different frequency.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly effective for monitoring molecules in aqueous media and for observing symmetric vibrations. It can be used to track changes in the aromatic ring substitution pattern and the nitrile groups. mt.com

The implementation of these techniques is a central component of the Process Analytical Technology (PAT) framework encouraged by regulatory bodies like the FDA. wikipedia.orgstepscience.com PAT aims to design, analyze, and control manufacturing through the timely measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.org By providing a continuous data stream, these tools enable a deeper understanding of the reaction kinetics and mechanism, leading to improved product quality, reduced waste, and enhanced process safety. mt.comeuropeanpharmaceuticalreview.com

Table 1: Illustrative In-Situ Monitoring Data for a Generic Amide Synthesis

| Time (minutes) | Starting Material Peak Intensity (e.g., Acyl Chloride C=O at ~1800 cm⁻¹) | Product Peak Intensity (Amide I band at ~1650 cm⁻¹) | Reaction Completion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.48 | 0.52 | 52 |

| 60 | 0.15 | 0.85 | 85 |

| 90 | 0.02 | 0.98 | 98 |

| 120 | <0.01 | >0.99 | >99 |

High-Throughput Experimentation in this compound Synthesis and Reactivity Studies

High-Throughput Experimentation (HTE) has revolutionized chemical synthesis by enabling the rapid execution and analysis of a large number of reactions in parallel. nih.govresearchgate.net Instead of a one-at-a-time approach, HTE utilizes miniaturized reaction arrays, such as 96-well plates, to simultaneously screen a wide range of conditions. nih.govchemrxiv.org This is particularly advantageous for optimizing the synthesis of this compound, where variables such as solvent, base, temperature, and catalyst could significantly impact yield and purity.

An HTE workflow for this specific synthesis would involve:

Design: A matrix of experiments is designed to test different parameters. For instance, an array could explore various bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) against a selection of solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) at several temperatures. researchgate.net

Execution: Automated liquid handling robots dispense precise, microliter-scale volumes of reactants and reagents into the wells of a microplate. chemrxiv.org

Analysis: After the reaction period, the outcomes are rapidly analyzed. Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) can analyze an entire plate quickly, providing yield and impurity data for each unique set of conditions. chemrxiv.orgpurdue.edu

The power of HTE lies in its ability to explore a vast experimental space in a fraction of the time and with minimal material consumption, accelerating the discovery of optimal reaction conditions. nih.govpurdue.edu

Table 2: Example of a High-Throughput Experimentation Array Design

| Well | Base | Solvent | Temperature (°C) |

| A1 | Triethylamine | Acetonitrile | 25 |

| A2 | Triethylamine | Dichloromethane | 25 |

| B1 | DIPEA | Acetonitrile | 25 |

| B2 | DIPEA | Dichloromethane | 25 |

| C1 | Triethylamine | Acetonitrile | 50 |

| C2 | Triethylamine | Dichloromethane | 50 |

| D1 | DIPEA | Acetonitrile | 50 |

| D2 | DIPEA | Dichloromethane | 50 |

Mechanochemical Synthesis Approaches

Mechanochemistry offers a paradigm shift in chemical synthesis by using mechanical force—typically through ball milling or grinding—to induce chemical transformations, often in the absence of a solvent. ucm.es This solvent-free approach is a cornerstone of green chemistry. For the synthesis of amides, mechanochemical methods have proven to be highly effective. ucm.es

Applying this to this compound would involve charging a milling jar with the 2-nitrobenzoyl precursor, iminodiacetonitrile, a suitable base, and milling balls. The repeated collisions inside the mill provide the energy required to overcome the activation barrier of the reaction.

Key advantages of this approach include:

Reduced Solvent Waste: Reactions are often performed neat or with only a small amount of a liquid grinding assistant, significantly reducing environmental impact. ucm.es

Shorter Reaction Times: The high concentration of reagents in the solid state can lead to dramatically accelerated reaction rates compared to solution-phase chemistry. ucm.es

Novel Reactivity: The unique energetic landscape of mechanochemical reactions can sometimes lead to different product selectivities or enable transformations that are difficult to achieve in solution. ucm.es

Flow Chemistry for Continuous Production and Reaction Optimization

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors. purdue.edu This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to significant improvements in safety, efficiency, and scalability over traditional batch processing. mt.compurdue.edu

For the production of this compound, a flow chemistry setup would involve pumping separate streams of the 2-nitrobenzoyl precursor and iminodiacetonitrile to a T-junction where they mix. The combined stream would then pass through a heated or cooled reactor coil for a specific residence time, allowing the reaction to proceed to completion before the product emerges continuously.

The benefits of a continuous flow approach are substantial: